molecular formula C13H15NO2S B14672601 Methyl 5,5-dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 38648-84-9

Methyl 5,5-dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B14672601
CAS No.: 38648-84-9
M. Wt: 249.33 g/mol
InChI Key: RJEFVUNCKUZKDX-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Methyl 5,5-dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5,5-dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate: shares similarities with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

38648-84-9

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

methyl 5,5-dimethyl-2-phenyl-4H-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H15NO2S/c1-13(2)10(12(15)16-3)14-11(17-13)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

RJEFVUNCKUZKDX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N=C(S1)C2=CC=CC=C2)C(=O)OC)C

Origin of Product

United States

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